4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide

Description

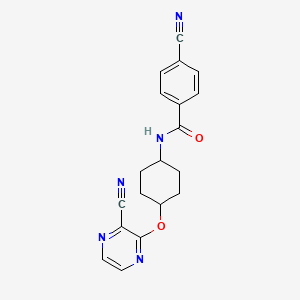

4-cyano-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a cyano group at the para position (4-cyanobenzamide). This moiety is linked via a trans-1,4-cyclohexyl group to a pyrazine ring bearing a cyano substituent at the 3-position.

Molecular Formula: C₁₉H₁₆N₆O₂ (derived from structural analysis).

Key Features:

- Benzamide Core: Provides a planar aromatic system for π-π stacking interactions.

- Cyano Groups: Enhance binding affinity through dipole interactions and metabolic stability.

While explicit physicochemical data (e.g., melting point, solubility) are unavailable in the provided evidence, analogs suggest moderate hydrophobicity and molecular weights ranging from 325–394 g/mol .

Properties

IUPAC Name |

4-cyano-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N5O2/c20-11-13-1-3-14(4-2-13)18(25)24-15-5-7-16(8-6-15)26-19-17(12-21)22-9-10-23-19/h1-4,9-10,15-16H,5-8H2,(H,24,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDDKYKRIUIFJSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NC(=O)C2=CC=C(C=C2)C#N)OC3=NC=CN=C3C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-cyano-N-((1R,4R)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)benzamide is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's structure features a cyano group and a benzamide moiety linked to a cyclohexyl group substituted with a cyanopyrazine. This unique configuration may contribute to its biological properties.

Research indicates that compounds similar to This compound may exhibit various mechanisms of action, including:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit certain enzymes involved in cancer progression.

- Modulation of Cell Signaling Pathways : The interaction with cellular signaling pathways can lead to altered gene expression and apoptosis in cancer cells.

Biological Activity Overview

The biological activity of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits cytotoxic effects on various cancer cell lines, potentially inducing apoptosis. |

| Antimicrobial Properties | Demonstrated effectiveness against specific bacterial strains, suggesting potential as an antibiotic. |

| Neuroprotective Effects | Some derivatives have shown promise in protecting neuronal cells from oxidative stress. |

Anticancer Activity

A study evaluated the anticancer properties of similar benzamide derivatives. It was found that these compounds significantly inhibited the growth of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism involved the induction of apoptosis through both intrinsic and extrinsic pathways, highlighting the importance of structural modifications in enhancing efficacy .

Antimicrobial Effects

Another investigation focused on the antimicrobial activity of cyanopyrazine derivatives. The results indicated that certain compounds exhibited significant larvicidal activity against mosquito larvae and fungicidal activity against Pyricularia oryzae, with EC50 values lower than those of established drugs . This suggests that This compound could be explored for agricultural applications.

Neuroprotective Potential

Research into neuroprotective effects has shown that compounds with similar structures can reduce oxidative stress in neuronal cells. This is particularly relevant for developing treatments for neurodegenerative diseases .

Toxicity Profile

While exploring the biological activities, it is crucial to assess toxicity. Preliminary studies have indicated that some derivatives may exhibit high toxicity in zebrafish embryos, necessitating further investigation into their safety profiles before clinical application .

Comparison with Similar Compounds

Key Observations :

- Cyano vs. Fluoro/Sulfonamide: The target compound’s dual cyano groups may enhance target binding compared to the fluorinated sulfonamide in , which prioritizes sulfonamide-mediated enzyme inhibition (e.g., carbonic anhydrase).

- Benzamide vs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.